molecular formula C11H17NO B13312294 3-(Tert-butoxy)-5-methylaniline

3-(Tert-butoxy)-5-methylaniline

Cat. No.: B13312294
M. Wt: 179.26 g/mol
InChI Key: DUFYYIXUOSTSSU-UHFFFAOYSA-N
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Description

3-(Tert-butoxy)-5-methylaniline is an organic compound that belongs to the class of anilines It features a tert-butoxy group and a methyl group attached to the benzene ring, making it a substituted aniline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butoxy)-5-methylaniline typically involves the introduction of the tert-butoxy group and the methyl group onto the aniline ring. One common method is the alkylation of 3-amino-5-methylphenol with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butoxy)-5-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitro derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to the aniline form.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and nitro derivatives.

    Reduction: Aniline derivatives.

    Substitution: Halogenated or nitrated aniline compounds.

Scientific Research Applications

3-(Tert-butoxy)-5-methylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Tert-butoxy)-5-methylaniline involves its interaction with specific molecular targets and pathways. The tert-butoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The methyl group can also affect the compound’s steric and electronic properties, modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Tert-butoxy)-4-methylaniline
  • 3-(Tert-butoxy)-5-ethyl aniline
  • 3-(Tert-butoxy)-5-chloroaniline

Uniqueness

3-(Tert-butoxy)-5-methylaniline is unique due to the specific positioning of the tert-butoxy and methyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

3-methyl-5-[(2-methylpropan-2-yl)oxy]aniline

InChI

InChI=1S/C11H17NO/c1-8-5-9(12)7-10(6-8)13-11(2,3)4/h5-7H,12H2,1-4H3

InChI Key

DUFYYIXUOSTSSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)(C)C)N

Origin of Product

United States

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